![molecular formula C22H22N2O3S B2988862 N-苄基-4-[甲基-(4-甲基苯基)磺酰氨基]苯甲酰胺 CAS No. 500115-04-8](/img/structure/B2988862.png)

N-苄基-4-[甲基-(4-甲基苯基)磺酰氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

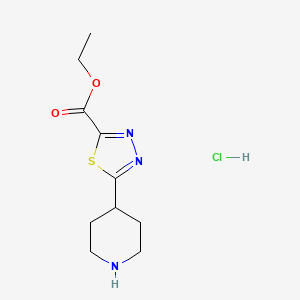

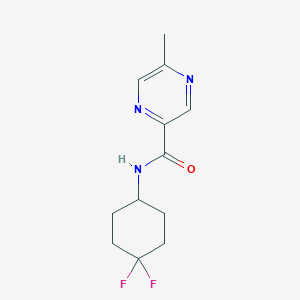

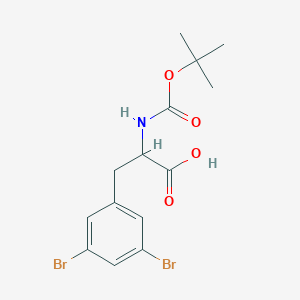

“N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the molecular formula C22H22N2O3S . It has a molecular weight of 394.49 g/mol.

Molecular Structure Analysis

The molecular structure of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” include a molecular weight of 422.5 g/mol, XLogP3-AA of 4.1, one hydrogen bond donor count, four hydrogen bond acceptor count, and eight rotatable bond count .科学研究应用

药代动力学和代谢

SB-649868 的分布和代谢

Renzulli 等人(2011 年)的一项研究调查了新型食欲素受体拮抗剂 SB-649868 在人中的药代动力学和代谢。研究发现该化合物主要通过粪便排泄,并被广泛代谢,未改变排泄的量可以忽略不计。这项研究提供了对苯甲酰胺衍生物的代谢途径和消除的见解,可以为类似化合物的开发提供信息 (Renzulli 等人,2011 年).

肿瘤学

维奈托克在人体内的代谢

Liu 等人(2017 年)描述了维奈托克(一种 B 细胞淋巴瘤-2 抑制剂)的代谢和分布。该研究重点介绍了苯甲酰胺基化合物处理中涉及的复杂代谢途径,有助于我们了解这些药物如何与身体的代谢系统相互作用 (Liu 等人,2017 年).

神经病学和精神病学

阿米磺必利用于治疗精神分裂症

Boyer 等人(1995 年)探讨了苯甲酰胺化合物阿米磺必利在改善精神分裂症阴性症状方面的功效。这项研究突出了苯甲酰胺衍生物在治疗精神疾病方面的治疗潜力,为传统抗精神病药提供了另一种选择 (Boyer 等人,1995 年).

皮肤病学

过敏性接触性皮炎

Caruana 等人(2011 年)报告了一例由苯甲酰胺相关化合物苯甲酮-4 引起的职业性过敏性接触性皮炎。这项研究强调了了解在各个行业中使用的化学化合物的过敏原潜力的重要性 (Caruana 等人,2011 年).

作用机制

Target of Action

The primary target of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects the carbon dioxide and bicarbonate equilibrium in the body. This can lead to a decrease in the buffering capacity of the blood and other bodily fluids, potentially affecting various physiological processes that rely on this buffering system .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide’s action are primarily related to the inhibition of Carbonic Anhydrase 2. This can lead to changes in pH homeostasis and various physiological processes that depend on the carbon dioxide/bicarbonate buffering system .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to Carbonic Anhydrase 2 .

属性

IUPAC Name |

N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-17-8-14-21(15-9-17)28(26,27)24(2)20-12-10-19(11-13-20)22(25)23-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYHQMRMGJDGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)